(2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride
Overview
Description
(2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride is a chemical compound with the molecular formula C9H22Cl2N2 and a molecular weight of 229.19 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride typically involves the reaction of cyclopropylmethylamine with propylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halides, nucleophiles; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
(2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2-Aminoethyl)methylpropylamine dihydrochloride
- Cyclopropylmethylamine
- Propylamine
Uniqueness
(2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Overview
(2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride, with the molecular formula CHClN and a molecular weight of 229.19 g/mol, is a compound that has garnered attention in various fields of scientific research, particularly in chemistry and biology. Its biological activity primarily relates to its role as a reagent in organic synthesis and its interactions with enzymes and receptors.
The biological activity of this compound is largely dependent on its ability to interact with specific molecular targets, such as enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The compound is known to influence enzyme inhibition and protein interactions, making it a valuable tool in biochemical studies.
This compound can undergo several types of chemical reactions, including:
- Oxidation : Using agents like hydrogen peroxide or potassium permanganate.
- Reduction : Carried out with reducing agents such as sodium borohydride.
- Substitution : Involving nucleophilic substitution reactions with halides or other nucleophiles.
These reactions can yield various products, depending on the specific reagents and conditions used.
Enzyme Interaction Studies
This compound has been utilized in studies examining enzyme kinetics, particularly focusing on proteases. By serving as a substrate for these enzymes, researchers can measure changes in enzymatic activity through fluorescence assays. This is particularly important in understanding cellular signaling pathways and metabolic processes influenced by protease activity.
Case Studies
- Protease Activity Monitoring : In a study where this compound was used as a substrate for serine proteases, it was demonstrated that the release of fluorescent groups upon enzymatic cleavage could be quantitatively measured. This allowed for the assessment of protease activity in various biological contexts, including cancer research where proteolytic enzymes play crucial roles in tumor progression.
- Neuropharmacological Research : The compound has also been explored for its potential neuropharmacological effects. It was found to interact with neurotransmitter systems, suggesting possible applications in cognitive enhancement and treatment of neurodegenerative diseases .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its metabolism via enzymatic pathways. As it interacts with various enzymes, its metabolic fate can lead to the formation of active metabolites that may exert additional biological effects. Understanding these pathways is essential for interpreting the compound's efficacy and safety in therapeutic applications.
Properties
IUPAC Name |
N'-(cyclopropylmethyl)-N'-propylethane-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-2-6-11(7-5-10)8-9-3-4-9;;/h9H,2-8,10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJNJZRCMGZGLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCN)CC1CC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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